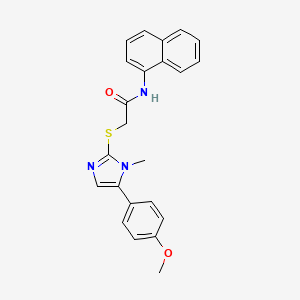

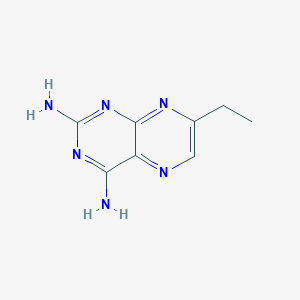

![molecular formula C21H25N5O2 B2762969 4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide CAS No. 1208637-82-4](/img/structure/B2762969.png)

4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a chemical compound that has shown potential in scientific research applications. It is a member of the benzimidazole family and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Applications De Recherche Scientifique

Antimicrobial Activity

Imidazole derivatives, such as the compound , have been studied for their potential as antimicrobial agents. The presence of the benzimidazole and piperazine rings in the compound’s structure suggests it could be effective against a range of microbial pathogens. Research has shown that similar structures exhibit antibacterial activity comparable to standard antibiotics like Streptomycin and Benzyl penicillin, and antifungal activity against agents like Fluconazole .

Antitumor Activity

The benzimidazole moiety is known to contribute to antitumor properties. Studies have indicated that compounds with this structure can exhibit moderate to high inhibitory activities against various tumor cell lines, such as HepG2, SK-OV-3, NCI-H460, and BEL-7404, while showing lower cytotoxicities against normal cell lines compared to traditional chemotherapy agents like 5-FU and cisplatin .

Tubulin Polymerization Inhibition

Compounds with benzimidazole and piperazine structures have been evaluated for their ability to inhibit tubulin polymerization, which is a crucial process in cell division. This application is particularly relevant in cancer research, as inhibiting microtubule assembly can prevent the proliferation of cancer cells. Results suggest that these compounds effectively inhibit microtubule assembly formation in cancer cell lines such as DU-145 .

Synthesis of Functional Molecules

The imidazole core of the compound is a key component in the synthesis of functional molecules used in everyday applications. The versatility of imidazoles allows for their use in pharmaceuticals, agrochemicals, dyes for solar cells, optical applications, functional materials, and catalysis. The regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications .

Development of Novel Synthetic Methodologies

Recent advances in the synthesis of imidazoles, including the compound , have focused on creating novel methodologies for their regiocontrolled synthesis. These methodologies are important for the development of functional molecules with specific substitution patterns, which can be used in various applications mentioned above .

Pharmaceutical Research

Benzimidazole derivatives are widely used in pharmaceutical research due to their therapeutic potential. The compound’s structure suggests it could be explored for the development of new drugs, especially considering its potential antimicrobial and antitumor activities. The synthesis of novel benzimidazole derivatives continues to be a significant area of research in medicinal chemistry .

Mécanisme D'action

Target of Action

It is known that benzimidazole compounds often interact with biological targets such as tubulin and various enzymes . These targets play crucial roles in cellular processes such as cell division and metabolic pathways.

Mode of Action

Benzimidazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein structures . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that the compound may affect pathways related to cell division and various metabolic processes .

Result of Action

Based on the potential targets and modes of action mentioned above, the compound could potentially disrupt cell division or alter metabolic processes .

Propriétés

IUPAC Name |

4-(1H-benzimidazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-28-17-8-6-16(7-9-17)10-11-22-21(27)26-14-12-25(13-15-26)20-23-18-4-2-3-5-19(18)24-20/h2-9H,10-15H2,1H3,(H,22,27)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHRNVRYFVBNKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid](/img/structure/B2762887.png)

![2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2762889.png)

![4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2762890.png)

![2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide](/img/structure/B2762894.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2762898.png)

![3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2762905.png)

![5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2762906.png)

![8-(2,5-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2762908.png)